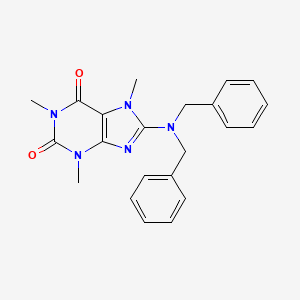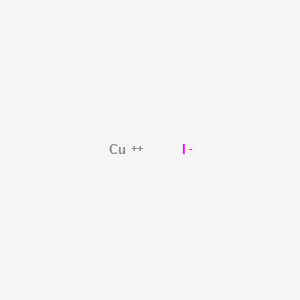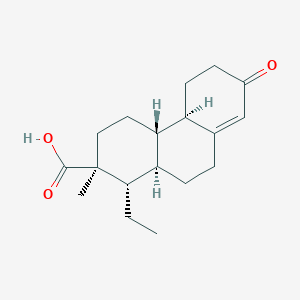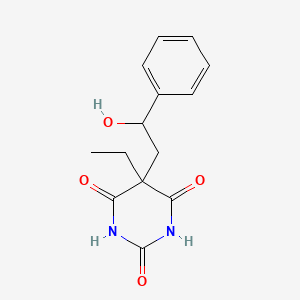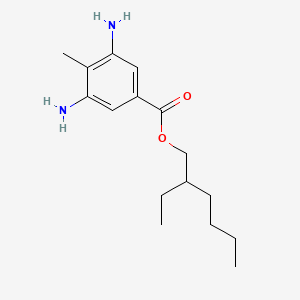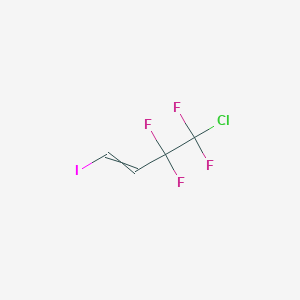
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene is an organofluorine compound with the molecular formula C4H2ClF4I This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene typically involves the halogenation of a suitable precursor. One common method is the reaction of 3,3,4,4-tetrafluorobut-1-ene with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or water (H2O) in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Addition Reactions: Formation of brominated or hydroxylated products.
Oxidation and Reduction: Formation of epoxides or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a labeling reagent in biochemical studies.
Medicine: Explored for its potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4-Tetrafluoro-1-iodobut-1-ene: Lacks the chlorine atom, resulting in different reactivity.
4-Chloro-3,3,4,4-tetrafluorobut-1-ene: Lacks the iodine atom, affecting its substitution reactions.
3,3,4,4-Tetrafluorobut-1-ene: Lacks both chlorine and iodine atoms, leading to distinct chemical behavior.
Uniqueness
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene is unique due to the presence of both chlorine and iodine atoms, which impart specific reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
150223-07-7 |
|---|---|
Molekularformel |
C4H2ClF4I |
Molekulargewicht |
288.41 g/mol |
IUPAC-Name |
4-chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene |
InChI |
InChI=1S/C4H2ClF4I/c5-4(8,9)3(6,7)1-2-10/h1-2H |
InChI-Schlüssel |
MLSCYOQMIVJHRI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CI)C(C(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


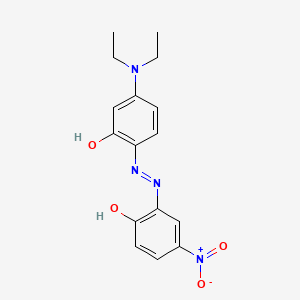

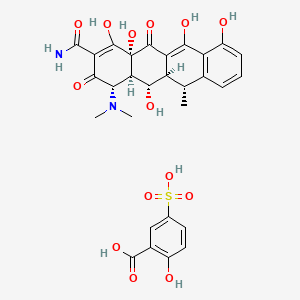
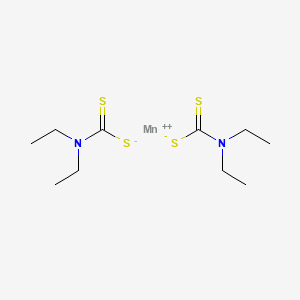
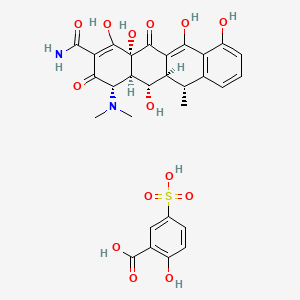

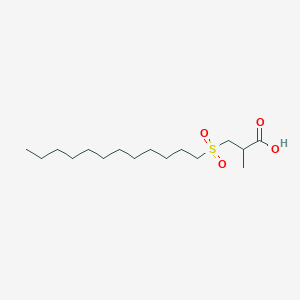
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)

